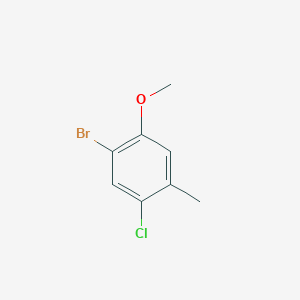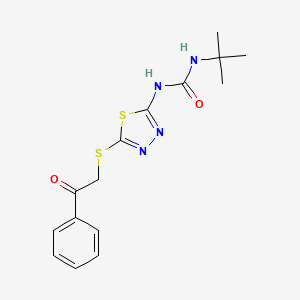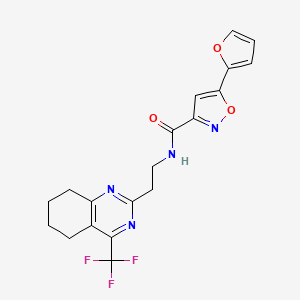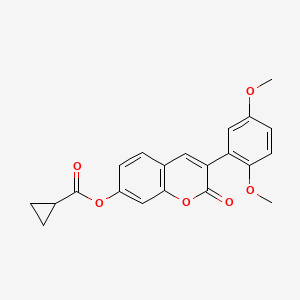![molecular formula C21H21N3OS B2550455 5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one CAS No. 443673-72-1](/img/structure/B2550455.png)
5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one is a derivative of imidazoquinazolinone, a class of heterocyclic compounds that have been extensively studied for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds is known for its diverse biological activities, including anticancer, antibacterial, and antihistaminic effects, as well as potential use in the treatment and prevention of malaria and as HIV-1 fusion inhibitors.
Synthesis Analysis
The synthesis of imidazoquinazolinone derivatives typically involves the cyclization of precursor molecules such as hydrazinobenzoic acid or hydrazinoquinazolinones with various sulfenylating agents or one-carbon donors. For example, the iodine-catalyzed regioselective sulfenylation of imidazoquinolines is a method that can be used to introduce a sulfanyl group into the imidazoquinoline scaffold under metal- and oxidant-free conditions . Similarly, the S-arylation method has been employed to synthesize benzylsulfanyl quinazolinone derivatives, which is characterized by simple procedures and high conversion rates . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazoquinazolinone derivatives is typically characterized using techniques such as crystallography and NMR spectroscopy. For instance, the crystal structure of a related compound, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, was determined, revealing an orthorhombic system with specific unit cell parameters . Such detailed structural analysis is crucial for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
Imidazoquinazolinone derivatives can undergo various chemical transformations, which allow for the generation of a wide array of derivatives with different substituents and potential biological activities. For example, the inherent lactam moiety in triazoloquinazolinones can be chemically transformed to access various derivatives . These reactions are important for the diversification of the compound's structure and the enhancement of its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazoquinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the tert-butyl group can affect these properties by altering the compound's steric and electronic environment. The antibacterial and antimalarial activities of these compounds are often evaluated in vitro, and their potency can be correlated with their chemical structure .
Relevant Case Studies
Several of the papers provided discuss the biological evaluation of imidazoquinazolinone derivatives. For instance, some sulfenylated imidazoquinolines showed significant anticancer activity , while others demonstrated potent antibacterial activities . Additionally, novel imidazoquinolin-2-ones were identified as gametocytocidal antimalarial agents with minimal cytotoxicity in mammalian cells . These studies highlight the therapeutic potential of imidazoquinazolinone derivatives in various disease contexts.
Applications De Recherche Scientifique
Synthesis Techniques and Potential Applications
Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of quinazoline derivatives, highlighting methods that could potentially apply to the synthesis of 5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one. These methods involve condensation reactions and the use of specific reagents to introduce various substituents into the quinazoline backbone, potentially offering pathways to synthesize the compound and explore its applications (V. I. Kelarev et al., 2004; R. Al-Salahi & D. Geffken, 2011).
Pharmacological Investigations : While the direct applications of 5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one were not explicitly found, related research on quinazolinone derivatives reveals a broad range of pharmacological potentials. These include antimicrobial, antifungal, antihypertensive, and antitumor activities. The methodologies and findings from these studies offer insights into how the compound could be investigated for similar biological activities (A. H. Ahmed et al., 2007; R. Dahiya et al., 2008).
Antihistaminic Activity : The synthesis of quinazolinone derivatives and their testing for H1-antihistaminic activity highlight a specific application area. These studies suggest that certain structural modifications can enhance the biological efficacy and reduce the sedative effects commonly associated with antihistamines. This avenue may present an interesting research direction for exploring the therapeutic potentials of 5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one (V. Alagarsamy et al., 2008).
Antibacterial and Antifungal Activities : Synthesis of quinazolin containing oxadiazolin-5-thione moieties and their evaluation for antibacterial and antifungal activities reveal another potential research application for the compound . The structural attributes contributing to these activities could guide further studies on its analogs or derivatives (M. Idrees et al., 2018).
Propriétés
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-21(2,3)15-10-8-14(9-11-15)13-26-20-23-17-7-5-4-6-16(17)19-22-12-18(25)24(19)20/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQDPBLCYGJRRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NCC(=O)N42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2550383.png)
![Benzo[d]isoxazole-4-carboxylic acid](/img/structure/B2550384.png)
![N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide](/img/structure/B2550385.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2550386.png)



![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2550391.png)
![Tert-butyl N-[[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2550392.png)
![1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine](/img/structure/B2550394.png)